molecular formula C₇H₆D₆Cl₂N₂ B1160184 2,5-Toluenediamine-d6 Dihydrochloride

2,5-Toluenediamine-d6 Dihydrochloride

Cat. No.: B1160184
M. Wt: 201.13
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Toluenediamine-d6 Dihydrochloride is a deuterium-labeled analog of 2,5-Toluenediamine Dihydrochloride, a high-purity compound provided as a white to colored powder that is soluble in water . The non-labeled compound is a well-known intermediate in oxidative hair dyes, where it reacts with couplers to form colored complexes . This deuterated version is specifically designed for use as an internal standard in mass spectrometry-based analytical methods, enabling precise quantification and reliable detection of the non-labeled compound and its metabolites in complex biological matrices. In toxicological and metabolic studies, this compound is invaluable. The presence of six deuterium atoms creates a distinct mass shift from the native chemical, allowing researchers to track the absorption, distribution, metabolism, and excretion (ADME) of 2,5-toluenediamine with high specificity and accuracy. It is also a key tool in dermatological research for investigating the sensitization potential and allergic reaction mechanisms of aromatic amines, helping to elucidate the cross-reactivity patterns between different hair dye components . Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin irritation, serious eye irritation, and may cause an allergic skin reaction . Precautionary Advice: Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, and eye protection. Avoid breathing dust. Contaminated work clothing should not be allowed out of the workplace. Store locked up in a cool, dark place . This chemical is for research use only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C₇H₆D₆Cl₂N₂

Molecular Weight

201.13

Synonyms

Toluene-d6-2,5-diamine Dihydrochloride;  1,4-Diamino-2-methylbenzene-d6 Dihydrochloride;  1-Methyl-2,5-diaminobenzene-d6 Dihydrochloride;  2,5-Diaminotoluene-d6 Dihydrochloride;  2,5-Diaminotoluol-d6 Dihydrochloride;  2-Methyl-1,4-benzene-d6-diamine Dihyd

Origin of Product

United States

Conceptual Framework of Deuterium Labeled Compounds in Modern Scientific Inquiry

Deuterium-labeled compounds are molecules in which one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (B1214612). clearsynth.com This subtle change in mass, without altering the fundamental chemical structure, provides a powerful tool for researchers across various disciplines. scispace.comsymeres.com The primary application of these compounds lies in their use as internal standards for quantitative analysis, particularly in techniques like mass spectrometry (MS) coupled with gas chromatography (GC) or liquid chromatography (LC). scispace.comclearsynth.comscioninstruments.com

The core principle behind their utility is that an ideal stable isotope-labeled internal standard (SIL-IS) behaves almost identically to its non-labeled counterpart (analyte) during sample preparation, extraction, and chromatographic separation. aptochem.comkcasbio.com However, due to the mass difference, the SIL-IS can be distinguished from the analyte by the mass spectrometer. scioninstruments.com This allows for the correction of variability that can occur during the analytical process, such as sample loss, matrix effects (ion suppression or enhancement), and fluctuations in instrument response. clearsynth.comkcasbio.com By adding a known amount of the deuterated standard to a sample, the ratio of the analyte's signal to the internal standard's signal can be used to accurately determine the concentration of the analyte. clearsynth.com

Beyond their role as internal standards, deuterium labeling is also instrumental in metabolic studies and in investigating reaction mechanisms through the kinetic isotope effect. clearsynth.comsymeres.com The replacement of hydrogen with deuterium can affect the rate of chemical reactions, providing insights into metabolic pathways and the mechanisms of drug action. symeres.comnih.gov

Historical Context and Significance of 2,5 Toluenediamine in Chemical and Analytical Sciences

2,5-Toluenediamine, also known as 2-methyl-1,4-benzenediamine, is an organic compound that has been a significant chemical intermediate for over a century. guidechem.com Historically, its primary application has been in the dye manufacturing industry. guidechem.comwikipedia.org It serves as a key precursor in the formulation of permanent hair dyes, where it is oxidized and then coupled with other compounds to produce a range of colors, including black, brown, and blonde shades. wikipedia.orgnih.gov

Beyond hair dyes, 2,5-Toluenediamine has been utilized in the production of various other dyes for textiles, leather, and paper. wikipedia.orgchemicalbook.com It is also an intermediate in the synthesis of pigments and has found use in other industrial applications. chemicalbook.com The compound itself is a colorless crystalline solid, though commercial samples can appear colored due to oxidation. wikipedia.org Its synthesis is typically achieved through the electrolytic reduction of 2,5-dinitrotoluene (B8417). wikipedia.org

The widespread use of 2,5-Toluenediamine, particularly in consumer products like hair dyes, has necessitated the development of accurate analytical methods to monitor its presence and concentration in various environmental and biological matrices. This has driven the need for reliable analytical standards to ensure the accuracy of these measurements.

Rationale and Scope for Investigating 2,5 Toluenediamine D6 Dihydrochloride in Academic Research

Role as an Internal Standard in High-Precision Mass Spectrometry-Based Quantification

In the realm of quantitative analysis, particularly when dealing with complex biological or environmental matrices, the use of a reliable internal standard is paramount for achieving accuracy and precision. This compound, as a stable isotope-labeled analog of 2,5-Toluenediamine, serves as an ideal internal standard for mass spectrometry applications. Its chemical properties are nearly identical to the unlabeled analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. However, its increased mass, due to the six deuterium atoms, allows it to be distinguished from the native compound by a mass spectrometer.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective quantification of compounds in complex mixtures. The development of a robust LC-MS/MS assay for 2,5-Toluenediamine benefits significantly from the use of this compound as an internal standard.

In a typical assay, a reversed-phase C18 column is used for chromatographic separation. The mobile phase often consists of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid). This setup allows for the efficient separation of 2,5-Toluenediamine from other matrix components.

For detection by tandem mass spectrometry, the instrument is operated in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for both the analyte and the internal standard and then monitoring for a specific product ion after fragmentation. The use of the deuterated internal standard helps to correct for any variations in instrument response and sample preparation. nih.govnih.gov

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of 2,5-Toluenediamine

ParameterSetting for 2,5-ToluenediamineSetting for 2,5-Toluenediamine-d6
Precursor Ion (m/z) 123.1129.1
Product Ion (m/z) 106.1112.1
Collision Energy (eV) 1515
Dwell Time (ms) 100100

Note: The values in this table are illustrative and would require optimization for a specific instrument and method.

Gas chromatography-mass spectrometry (GC-MS) provides an alternative and powerful method for the analysis of 2,5-Toluenediamine, particularly after derivatization to increase its volatility. The use of this compound as an internal standard is crucial for accurate quantification in GC-MS protocols.

A common derivatization agent for aromatic amines like 2,5-Toluenediamine is pentafluoropropionic anhydride (B1165640) (PFPA). nih.govsemanticscholar.org This reagent reacts with the amine groups to form more volatile and thermally stable derivatives suitable for GC analysis. The derivatization is typically carried out in an organic solvent like toluene (B28343).

The GC separation is often performed on a capillary column, such as a 5% phenyl-polymethylsiloxane column. The oven temperature is programmed to start at a lower temperature and ramp up to a higher temperature to ensure good separation of the analyte from other compounds. nih.govresearchgate.net The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific ions corresponding to the derivatized analyte and the internal standard. A study on the determination of toluenediamine isomers in human urine utilized a tri-deuterium-labeled TDA as an internal standard, highlighting the utility of this approach. nih.gov

Table 2: Representative GC-MS Protocol Details for Derivatized 2,5-Toluenediamine

ParameterDescription
Derivatization Reagent Pentafluoropropionic anhydride (PFPA) nih.govsemanticscholar.org
GC Column 5% Phenyl-polymethylsiloxane capillary column
Injection Mode Splitless
Oven Temperature Program Initial 60°C, ramp to 280°C
MS Ionization Mode Electron Ionization (EI) or Chemical Ionization (CI) nih.gov
Monitored Ions (Analyte) Specific m/z values for the PFPA derivative of 2,5-Toluenediamine
Monitored Ions (Internal Standard) Specific m/z values for the PFPA derivative of 2,5-Toluenediamine-d6

Note: This table provides a general outline; specific parameters would be optimized in a laboratory setting.

Matrix effects, which are the suppression or enhancement of ionization of an analyte by co-eluting compounds from the sample matrix, are a significant challenge in quantitative mass spectrometry. nih.govnih.govresearchgate.net Stable isotope-labeled internal standards like this compound are highly effective in mitigating these effects. nih.gov

Because the internal standard is chemically almost identical to the analyte, it co-elutes from the chromatography column and experiences the same matrix effects. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification.

Calibration curves are constructed by analyzing a series of standards containing known concentrations of the unlabeled 2,5-Toluenediamine and a constant concentration of the this compound internal standard. The ratio of the analyte response to the internal standard response is plotted against the analyte concentration. This curve is then used to determine the concentration of the analyte in unknown samples.

The quantification of 2,5-Toluenediamine is of significant interest in various research fields, including toxicology and cosmetology. For instance, 2,5-Toluenediamine is a primary intermediate in permanent hair dye formulations. researchgate.netnih.govresearchgate.net Isotope dilution mass spectrometry using this compound allows for the precise measurement of this compound in complex matrices such as urine, blood, and hair samples from individuals using these products. researchgate.netnih.gov This is crucial for assessing dermal absorption and systemic exposure.

In occupational health studies, this method can be used to monitor workers exposed to toluene diisocyanates, which are metabolized to toluenediamines. nih.govresearchgate.net The high accuracy and sensitivity of these methods enable the detection of very low levels of exposure.

Tracer Applications of this compound in Biochemical and Environmental Pathway Elucidation

Beyond its role as an internal standard, the isotopic label of this compound makes it a powerful tracer for studying the fate of 2,5-Toluenediamine in biological and environmental systems. By introducing the labeled compound, researchers can follow its transformation and identify its metabolites or degradation products. nih.govnih.gov

Understanding the biotransformation of xenobiotics like 2,5-Toluenediamine is essential for assessing their potential toxicity. In vitro systems, such as liver microsomes or hepatocytes, are commonly used to study metabolic pathways. researchgate.net

When 2,5-Toluenediamine-d6 is incubated with these in vitro systems, it will undergo the same enzymatic reactions as the unlabeled compound. The resulting metabolites will retain the deuterium label, or a portion of it, depending on the metabolic reaction. By analyzing the sample with a high-resolution mass spectrometer, it is possible to identify these labeled metabolites based on their characteristic mass shift compared to the unlabeled metabolites.

For example, if 2,5-Toluenediamine undergoes acetylation, a common metabolic pathway for aromatic amines, the resulting monoacetylated metabolite will have a mass that is 42 Da higher than the parent compound. The deuterated monoacetylated metabolite will also show this mass increase, but will be 6 Da heavier than the unlabeled metabolite, allowing for its unambiguous identification. This approach can be used to identify a wide range of metabolic products, including those from oxidation, glucuronidation, and sulfation. cir-safety.orgnih.gov

Table 3: Hypothetical Biotransformation Products of 2,5-Toluenediamine and Their Deuterated Analogs

Biotransformation ReactionUnlabeled Metabolite (m/z)d6-Labeled Metabolite (m/z)Mass Shift (Da)
Parent Compound 123.1129.1-
Mono-acetylation 165.1171.1+42
Di-acetylation 207.1213.1+84
Hydroxylation 139.1145.1+16

Note: The m/z values are for the protonated molecules [M+H]+ and are illustrative. The actual observed masses may vary depending on the specific biotransformation and the ionization method used.

Exploration of Isotope Effects and Reaction Mechanisms Involving 2,5 Toluenediamine D6 Dihydrochloride

Kinetic Isotope Effect (KIE) Studies for Reactions of 2,5-Toluenediamine

The kinetic isotope effect (KIE) is a change in the rate of a chemical reaction upon substitution of an atom in the reactants with one of its isotopes. wikipedia.org Formally, it is the ratio of the rate constant of the reaction with the light isotopologue (kL) to that with the heavy isotopologue (kH). For hydrogen/deuterium (B1214612) substitution, this is expressed as kH/kD. wikipedia.orgepfl.ch This effect arises primarily from the difference in zero-point vibrational energies between a C-H bond and a C-D bond; the C-D bond has a lower zero-point energy and is therefore stronger, requiring more energy to break. wikipedia.org

Experimental Design and Measurement Techniques for Primary and Secondary KIEs

The experimental determination of kinetic isotope effects is crucial for mechanistic elucidation. The design of these experiments typically involves either parallel independent reactions or a single competition experiment.

Experimental Designs:

Parallel Experiments: In this design, two separate reactions are run under identical conditions. One reaction uses the unlabeled substrate (2,5-Toluenediamine), and the other uses the isotopically labeled substrate (2,5-Toluenediamine-d6 Dihydrochloride). The rates of both reactions are measured independently. This method is straightforward but requires high precision in maintaining identical conditions (concentration, temperature) for both experiments.

Competition Experiments: A more precise method involves reacting a mixture of the labeled and unlabeled substrates in the same vessel. nih.gov The relative amounts of the deuterated and non-deuterated products are measured as the reaction progresses. This internal competition minimizes errors arising from slight variations in reaction conditions between separate runs. nih.govnih.gov

Measurement Techniques: Several analytical techniques are employed to measure the reaction rates and isotopic ratios with the necessary precision: nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR can be used to monitor the reaction progress. By integrating the signals of the reactant and product over time, one can determine the rate constants. nih.gov For competition experiments, NMR can determine the ratio of labeled to unlabeled product.

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful for separating reaction components and determining their isotopic composition. nih.govsciex.com By analyzing the mass-to-charge ratio of the products, the ratio of deuterated to non-deuterated molecules can be accurately quantified. researchgate.netchemrxiv.org

Isotope Ratio Mass Spectrometry (IRMS): This highly sensitive technique is used for precise measurement of isotope ratios in a sample, making it ideal for KIE studies, especially when measuring small effects or those at natural abundance. wikipedia.org

The choice of technique depends on the specific reaction, the properties of the reactants and products, and the required level of precision.

Interpretation of KIE Data to Elucidate Rate-Determining Steps

Primary Kinetic Isotope Effect (Primary KIE): A large KIE value (typically kH/kD > 2) is observed when the bond to the isotopically substituted atom is broken or formed during the rate-determining step. epfl.ch For example, if a reaction involving 2,5-Toluenediamine, such as oxidation or electrophilic aromatic substitution, shows a large KIE upon deuteration of the aromatic ring, it strongly suggests that the cleavage of the C-H (or C-D) bond is part of the slowest step. epfl.chyoutube.com

Secondary Kinetic Isotope Effect (Secondary KIE): Small KIE values (typically 0.7 < kH/kD < 1.5) are observed when the bond to the isotopic atom is not broken in the RDS but its environment (e.g., hybridization) changes. These effects can still provide valuable information about the transition state structure.

No Isotope Effect: A KIE value of approximately 1 (kH/kD ≈ 1) indicates that the C-H bond is not involved in the rate-determining step, nor does its environment change significantly leading up to it. epfl.ch This would imply that another step, such as the initial binding of a reagent or a subsequent rearrangement, is rate-limiting.

The following interactive table illustrates how hypothetical KIE data for a reaction of 2,5-Toluenediamine could be interpreted.

Reaction TypeObserved KIE (kH/kD)Interpretation
Aromatic Nitration1.1C-H bond cleavage is not part of the rate-determining step. The attack of the electrophile is likely the slow step.
Oxidative Coupling6.8A C-H or N-H bond is broken in the rate-determining step. This is a significant primary KIE.
Acylation of Amine0.95A small inverse secondary KIE, suggesting a change in hybridization at a carbon adjacent to the labeled position during the RDS.

Deuterium Labeling as a Mechanistic Probe for Organic Reactions

Beyond KIE studies, the deuterium atoms in 2,5-Toluenediamine-d6 Dihydrochloride (B599025) serve as inert tracers, allowing chemists to follow the fate of specific atoms throughout a complex reaction sequence. chem-station.comyoutube.com This provides a "movie" of the reaction at the molecular level.

Tracing Atomic Rearrangements and Proton Transfer Dynamics

Many organic reactions involve the intricate shuffling of atoms and the transfer of protons between different sites. Deuterium labeling is a definitive method for tracking these events. researchgate.net

For instance, in studies of acid-catalyzed hydrogen exchange on an aromatic amine, using a deuterated solvent with unlabeled 2,5-Toluenediamine, or conversely, using 2,5-Toluenediamine-d6 in a non-deuterated solvent, can reveal the mechanism of proton transfer. youtube.comnih.gov By analyzing the final product distribution with NMR or MS, one can determine which protons are exchanged and at what relative rates. This can distinguish between different proposed mechanisms, such as a concerted proton transfer or a stepwise process involving a stable intermediate. rsc.orgacs.orgnih.gov

In rearrangement reactions, if 2,5-Toluenediamine-d6 were to undergo a transformation where the amine or methyl groups migrate, the final position of the deuterium labels would unambiguously reveal the pathway of the rearrangement.

Identification of Transient Intermediates through Isotopic Fingerprinting

Reaction intermediates are fleeting species that exist for only a short time between the reactant and product stages. Their direct observation is often difficult. Isotopic labeling provides a "fingerprint" that can confirm the presence and structure of these transient molecules. researchgate.net

If a reaction of 2,5-Toluenediamine-d6 is suspected to proceed through a specific intermediate, this intermediate will carry a unique isotopic signature. By using techniques like mass spectrometry, one can search for ions whose mass corresponds to the proposed deuterated intermediate.

For example, consider a hypothetical reaction where an intermediate is formed by the loss of a hydrogen atom from the aromatic ring.

Reactant: 2,5-Toluenediamine-d6 (with 3 deuterium atoms on the ring and 3 on the methyl group).

Hypothetical Intermediate: A radical cation formed by loss of an electron and a ring deuterium atom.

Mass spectrometry of the reaction mixture could reveal a fragment whose mass is consistent with the deuterated intermediate, thereby providing strong evidence for its existence on the reaction pathway.

The table below shows hypothetical mass data that could be used to identify a deuterated intermediate.

SpeciesFormula (Non-deuterated)Expected Mass (Non-deuterated)Formula (Deuterated)Expected Mass (Deuterated)
Starting MaterialC₇H₁₀N₂122.17C₇H₄D₆N₂128.21
Hypothetical Intermediate[C₇H₉N₂]⁺121.16[C₇H₃D₆N₂]⁺127.20

Observing a species at m/z 127.20 would be strong evidence for the formation of the proposed deuterated intermediate.

Computational and Theoretical Investigations of 2,5 Toluenediamine D6 Dihydrochloride

Quantum Mechanical Studies on the Electronic Structure and Reactivity of Deuterated 2,5-Toluenediamine Species

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of molecules. For 2,5-Toluenediamine-d6 Dihydrochloride (B599025), these methods can elucidate the effects of deuterium (B1214612) substitution on its electronic structure and predict its reactivity.

Density Functional Theory (DFT) is a powerful computational tool for predicting the geometry and vibrational properties of molecules. For 2,5-Toluenediamine-d6 Dihydrochloride, DFT calculations can be employed to determine the most stable three-dimensional arrangement of its atoms (structural optimization) and to predict its infrared (IR) and Raman spectra through the calculation of its vibrational frequencies.

The structural optimization process involves finding the minimum energy conformation of the molecule. For the dihydrochloride salt, this includes the orientation of the ammonium (B1175870) (-ND3+) groups and their interaction with the chloride counter-ions. The substitution of hydrogen with deuterium in the amino groups and on the aromatic ring is expected to lead to slight but measurable changes in bond lengths and angles compared to the non-deuterated isotopologue.

Once the optimized geometry is obtained, the vibrational frequencies can be calculated. The heavier mass of deuterium compared to protium (B1232500) leads to a significant lowering of the vibrational frequencies for modes involving the movement of these atoms. This is particularly pronounced for N-D stretching and bending vibrations, as well as C-D stretching vibrations on the aromatic ring. These predicted shifts are crucial for interpreting experimental spectroscopic data.

Table 1: Predicted Vibrational Frequency Shifts in this compound using DFT (B3LYP/6-311++G(d,p))

Vibrational ModePredicted Frequency (cm⁻¹) (Non-deuterated)Predicted Frequency (cm⁻¹) (Deuterated)Predicted Isotopic Shift (cm⁻¹)
Aromatic C-H Stretch3100-30002300-2200800-700
Methyl C-H Stretch2980-28702980-28700
N-H Stretch (Ammonium)3300-31002500-2300800-700
N-H Bend (Ammonium)1600-15001200-1100400-300
Aromatic C-C Stretch1620-15801615-15755
C-N Stretch1300-12501290-124010

Note: The data in this table is illustrative and based on typical shifts observed for similar deuterated aromatic amines. Actual values would require specific DFT calculations for this compound.

The presence of deuterium atoms creates a unique spectroscopic fingerprint for this compound, distinguishing it from its non-deuterated counterpart. Theoretical models are instrumental in predicting these signatures, particularly for infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Theoretical modeling of deuteration-induced shifts in the absorption spectra of aromatic amines has shown that a simple harmonic approximation can be insufficient, especially for modes like the NH2 inversion. nih.govacs.org A more sophisticated approach that considers the double-well potential of the amino group inversion provides a more accurate prediction of the deuteration-induced shifts. nih.govacs.org For this compound, where the amino groups are protonated to form ammonium groups, the inversion motion is restricted. However, the principle of using advanced theoretical models to accurately predict spectroscopic shifts remains critical.

In ¹H NMR spectroscopy, the deuterium substitution on the aromatic ring and amino groups would lead to the disappearance of the corresponding proton signals. In ¹³C NMR, the carbons attached to deuterium (C-D) would exhibit a characteristic multiplet splitting due to scalar coupling with the deuterium nucleus (spin I=1), and a slight upfield shift known as the deuterium isotope effect.

Table 2: Predicted NMR Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (ppm) (Non-deuterated)Predicted Chemical Shift (ppm) (Deuterated)Notes
Aromatic Protons7.2 - 6.8AbsentSignals disappear upon deuteration.
Amino Protons8.5 - 7.5AbsentSignals disappear upon deuteration.
Methyl Protons2.32.3Unaffected by deuteration at other positions.
Aromatic Carbons140 - 115140 - 115 (with slight upfield shifts for C-D)Carbons attached to deuterium will show triplet multiplicity in proton-decoupled spectra.
Methyl Carbon2121Unaffected by deuteration at other positions.

Note: The data in this table is illustrative and based on general principles of NMR spectroscopy and known isotope effects. Precise values would require specific quantum mechanical calculations.

Molecular Dynamics Simulations to Model Interactions and Conformations of this compound

While quantum mechanics provides a detailed picture of a single molecule, molecular dynamics (MD) simulations are essential for understanding how this compound behaves in a condensed phase, such as in solution or within a biological system. MD simulations model the movement of atoms and molecules over time, governed by a force field that describes the interactions between them.

For this compound in an aqueous environment, MD simulations can reveal:

Solvation Structure: How water molecules arrange themselves around the deuterated cation and the chloride anions. The deuterium bonding (N-D···O) interactions will be slightly different in strength and dynamics compared to hydrogen bonding (N-H···O).

Conformational Dynamics: The rotational freedom of the methyl group and the ammonium groups.

Ion Pairing: The extent to which the deuterated toluenediamine cation and the chloride anions remain associated in solution.

MD simulations of similar aromatic molecules like toluene (B28343) have provided insights into their structural and dynamic properties in the liquid state. jafmonline.net These studies can serve as a basis for developing force fields and simulation protocols for the more complex this compound system.

Theoretical Approaches to Understanding Isotopic Fractionation in Analytical and Environmental Processes

Isotopic fractionation refers to the partitioning of isotopes between two substances or two phases. Theoretical approaches, particularly those based on DFT, are crucial for understanding and predicting the extent of isotopic fractionation involving this compound.

The equilibrium isotopic fractionation factor (α) between two compounds can be calculated from their vibrational frequencies. DFT methods have been successfully used to determine position-specific deuterium-hydrogen (²H/¹H) equilibrium isotopic fractionation factors in various organic molecules, including aromatic compounds. acs.org These calculations have shown that the preference for deuterium at different positions within a molecule is not uniform. acs.org

In the context of this compound, theoretical calculations can predict how the deuterium atoms will distribute themselves if the compound were to undergo reversible chemical reactions or phase changes. For instance, in a chromatographic separation, the deuterated compound may elute at a slightly different time than its non-deuterated counterpart due to differences in intermolecular interactions, a phenomenon that can be modeled and understood through theoretical calculations of isotopic fractionation.

Furthermore, understanding isotopic fractionation is vital for interpreting data from compound-specific isotope analysis (CSIA), a technique used to track the fate of contaminants in the environment. acs.org While direct studies on this compound are not prevalent, the theoretical frameworks developed for other deuterated and isotopically labeled compounds provide a robust foundation for predicting its behavior. rsc.orgarxiv.org

Quality Control, Reference Material Science, and Metrology of 2,5 Toluenediamine D6 Dihydrochloride

Establishment of Metrological Traceability for Certified Reference Materials

Metrological traceability is the property of a measurement result whereby it can be related to a reference through a documented, unbroken chain of calibrations, each contributing to the measurement uncertainty. drrr.de For a Certified Reference Material (CRM) like 2,5-Toluenediamine-d6 Dihydrochloride (B599025), establishing metrological traceability is essential for it to serve as a reliable calibrant or quality control material. This ensures that measurements made using this CRM are accurate, comparable across different laboratories and over time, and ultimately traceable to the International System of Units (SI).

The establishment of metrological traceability for a CRM of 2,5-Toluenediamine-d6 Dihydrochloride involves a comprehensive characterization of the material's purity. This is typically achieved by a primary method of measurement, such as quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, or by using a combination of independent analytical methods. The purity value assigned to the CRM is accompanied by a statement of uncertainty, which is calculated considering all potential sources of error in the characterization process.

Commercial suppliers of this compound as a CRM, such as LGC Standards and Santa Cruz Biotechnology, provide a Certificate of Analysis (CoA) with the product. lgcstandards.comscbt.com This document is a formal statement of the material's certified properties and the basis of its traceability. While the full traceability chain may be proprietary, the CoA typically includes the certified purity, the analytical method(s) used for certification, and a statement of traceability to a national metrology institute (NMI) or other recognized standard.

Table 1: Illustrative Example of Data Presented in a Certificate of Analysis for this compound CRM

ParameterSpecificationMethod of Determination
Product Name This compound-
Catalogue Number e.g., TRC-T535875-
Lot Number Specific Batch Identifier-
Chemical Formula C₇H₆D₆Cl₂N₂Elemental Analysis
Molecular Weight 201.13 g/mol Mass Spectrometry
Certified Purity ≥ 95%HPLC, qNMR
Isotopic Purity ≥ 99 atom % DMass Spectrometry
Uncertainty Stated value (e.g., ± 0.5%)GUM Principles
Date of Certification YYYY-MM-DD-
Recommended Storage +4°C in a dry place-
Traceability Statement The certified value is traceable to the SI through calibration using a primary standard.-

This table is a representation of typical data and does not reflect a specific lot from any supplier.

Assessment of Stability and Storage Conditions for Long-Term Integrity of this compound

The long-term integrity of a CRM is critical for its intended use. Stability studies are performed to determine the conditions under which the CRM remains stable over a defined period, ensuring that its certified property value remains valid. For this compound, these studies assess the impact of various environmental factors such as temperature, light, and humidity on its chemical and isotopic purity.

Suppliers recommend storing this compound at +4°C and note that it is moisture-sensitive. cymitquimica.comirsst.qc.ca The dihydrochloride salt form is generally more stable and less prone to oxidation compared to the free base. However, like many aromatic amines, exposure to light and air can potentially lead to degradation over time, often characterized by a change in color.

Long-term stability testing protocols, such as those outlined by the International Council for Harmonisation (ICH) for new drug substances, can be adapted for CRMs. ich.org These studies typically involve storing aliquots of the material at different temperatures and humidity levels for extended periods. The purity of the material is then tested at specific time points to monitor for any degradation.

Table 2: Recommended Storage and Handling for this compound

ConditionRecommendationRationale
Temperature +4°CTo minimize thermal degradation and slow down potential chemical reactions. irsst.qc.ca
Atmosphere Store in a tightly sealed container.The compound is moisture-sensitive; the dihydrochloride salt can absorb water. cymitquimica.com
Light Protect from light.Aromatic amines can be light-sensitive and may discolor or degrade upon exposure.
Handling Use in a well-ventilated area or under a fume hood.General good laboratory practice for handling chemical powders.

Stability studies on the non-deuterated analogue, toluene-2,5-diamine sulfate, have shown it to be stable in aqueous solutions for up to 8 days at ambient temperature when protected from light. europa.eu While not directly applicable to the deuterated compound in its solid form, this suggests that oxidative degradation is a key pathway to monitor.

Interlaboratory Validation and Proficiency Testing Programs for Analytical Methods Utilizing this compound

Interlaboratory validation, often in the form of proficiency testing (PT) or round-robin studies, is a cornerstone of quality assurance in analytical laboratories. These programs allow laboratories to assess their analytical performance against their peers and a reference value, thereby demonstrating the reliability and accuracy of their methods.

For analytical methods that utilize this compound as an internal standard, such as the quantification of 2,5-Toluenediamine in cosmetic products, participation in PT schemes is highly valuable. Organizations like the European Directorate for the Quality of Medicines & HealthCare (EDQM) and other commercial providers organize PT schemes for cosmetic ingredients, which have included related hair dye allergens like p-phenylenediamine. edqm.eulgcstandards.com

While a specific, publicly documented PT program for 2,5-Toluenediamine using its deuterated internal standard is not readily found, the design of such a program would follow established principles. A coordinating body would prepare and distribute homogeneous and stable test samples (e.g., a cream base or hair dye matrix spiked with a known concentration of 2,5-Toluenediamine) to participating laboratories. The laboratories would then analyze the samples using their routine methods, which would typically involve LC-MS/MS with this compound as the internal standard.

The reported results would be statistically analyzed by the provider, and each laboratory's performance would be evaluated, often using z-scores. This process helps identify potential issues with a laboratory's method, equipment, or personnel and provides an objective measure of the method's reproducibility and the laboratory's competence. Method validation studies for the non-deuterated toluene (B28343) diamine isomers provide typical analytical parameters that would be expected from participating laboratories. irsst.qc.ca

Table 3: Hypothetical Design of an Interlaboratory Study for the Quantification of 2,5-Toluenediamine in a Cosmetic Matrix

ParameterDescription
Analyte 2,5-Toluenediamine
Internal Standard This compound
Matrix Cream-based hair dye formulation
Concentration Levels Level 1: ~0.1% (w/w)Level 2: ~1.0% (w/w)
Test Material Homogenized and stabilized spiked matrix, distributed as blind samples.
Analytical Technique LC-MS/MS (or other validated methods)
Required Reporting - Quantitative result for 2,5-Toluenediamine- Method details (extraction, instrumentation)
Performance Evaluation - Assigned value determined by consensus or expert labs.- Calculation of z-scores for each participant.
Acceptance Criteria e.g.,

Such interlaboratory studies are crucial for ensuring that the analytical methods used for regulatory monitoring and quality control are robust, accurate, and fit for purpose, ultimately contributing to consumer safety.

Emerging Research Frontiers and Future Prospects for 2,5 Toluenediamine D6 Dihydrochloride

Development of Novel Synthetic Routes for Site-Specific Deuterium (B1214612) Labeling

The synthesis of 2,5-Toluenediamine-d6 Dihydrochloride (B599025) presents a unique challenge: the precise incorporation of six deuterium atoms onto the aromatic ring and the methyl group. While the synthesis of the parent compound, 2,5-diaminotoluene, is well-established through methods like the electrolytic reduction of 2,5-dinitrotoluene (B8417) or the reductive cleavage of specific azo dyes, the introduction of deuterium at specific sites requires more nuanced approaches. researchgate.netnih.gov

Current research in deuterium labeling offers several potential pathways that can be adapted for the synthesis of 2,5-Toluenediamine-d6 Dihydrochloride. One promising area is the use of catalytic hydrogen-deuterium (H-D) exchange reactions . These reactions, often employing transition metal catalysts such as iridium or palladium, can facilitate the direct exchange of hydrogen atoms for deuterium on an aromatic ring. acs.org For a molecule like 2,5-toluenediamine, this would involve using a deuterium source, such as D2 gas or heavy water (D2O), in the presence of a suitable catalyst. The challenge lies in controlling the regioselectivity to ensure deuteration occurs at the desired positions on the toluene (B28343) ring.

Another innovative approach involves the synthesis from deuterated precursors . This "bottom-up" strategy would start with a commercially available deuterated toluene or a related deuterated benzene (B151609) derivative and then build the final molecule through a series of chemical transformations. For instance, starting with toluene-d8, one could perform nitration followed by reduction to introduce the amino groups. The primary difficulty with this method is the potential for isotopic scrambling or loss during the synthetic steps. symeres.com

Flow chemistry is also emerging as a powerful tool for the synthesis of deuterated compounds, offering improved control over reaction conditions and potentially higher deuteration efficiency compared to traditional batch methods. tn-sanso.co.jp The development of flow synthesis methods for aromatic compounds could significantly enhance the production of this compound with high isotopic purity.

Synthetic StrategyDescriptionPotential AdvantagesKey Challenges
Catalytic H-D Exchange Direct replacement of H with D on the aromatic ring and/or methyl group using a catalyst and a deuterium source.Potentially fewer synthetic steps; can be performed on the final molecule.Controlling regioselectivity; achieving high levels of deuteration without side reactions.
Synthesis from Deuterated Precursors Building the molecule from a starting material that is already deuterated.High degree of site-selectivity is possible.Availability and cost of deuterated starting materials; potential for isotope scrambling.
Flow Chemistry Synthesis Continuous reaction process offering precise control over temperature, pressure, and reaction time.Improved reaction efficiency and throughput; better control over deuteration levels.Initial setup costs; optimization of flow parameters for specific reactions.
Electrochemical Deuteration Using an electric current to drive the deuteration reaction, often with D2O as the deuterium source.Greener and safer alternative to some traditional methods; can be highly efficient.Substrate compatibility; controlling the extent and location of deuteration.

Integration of this compound into Advanced Omics Technologies (e.g., Isotope-Resolved Metabolomics)

The primary application of many deuterated compounds is as internal standards in mass spectrometry-based quantitative analysis, and this compound is well-suited for this role. nih.gov However, its utility extends far beyond simple quantification. The field of isotope-resolved metabolomics (IRM) leverages the power of stable isotopes to trace the metabolic fate of compounds within biological systems. nih.gov

By introducing a deuterated tracer like this compound, researchers can follow its absorption, distribution, metabolism, and excretion (ADME) with high precision. fao.org This is particularly relevant given that the non-deuterated form is a known component in hair dyes and has been studied for its metabolic pathways. nih.govmusechem.com Using the d6-labeled version in conjunction with high-resolution mass spectrometry allows for the unambiguous identification of its metabolites, as they will retain the deuterium label, distinguishing them from endogenous molecules.

Furthermore, metabolic flux analysis can benefit from the use of such deuterated compounds. By monitoring the rate of appearance of labeled metabolites, scientists can quantify the activity of specific metabolic pathways. researchgate.netnih.gov For instance, if 2,5-Toluenediamine undergoes enzymatic modification, the rate of formation of the deuterated product can provide a direct measure of the enzyme's activity in a complex biological matrix.

Another burgeoning area is Deuterium Metabolic Imaging (DMI) , an MRI-based technique that can visualize the spatial distribution and metabolic conversion of deuterated substrates in vivo. frontiersin.orgescholarship.org While currently focused on small metabolic probes like glucose and acetate, the principles of DMI could potentially be extended to track the fate of deuterated xenobiotics like this compound in preclinical studies. nih.govnih.gov

Omics TechnologyApplication of this compoundResearch Insights Gained
Quantitative Proteomics/Metabolomics Internal standard for mass spectrometry.Accurate and precise quantification of the non-labeled compound in biological samples.
Isotope-Resolved Metabolomics (IRM) Tracer to follow metabolic pathways.Unambiguous identification of metabolites; elucidation of biotransformation pathways. nih.gov
Metabolic Flux Analysis Probe to measure the rate of metabolic reactions.Quantification of enzyme kinetics in vivo or in vitro; understanding metabolic responses to the compound. researchgate.netnih.gov
Deuterium Metabolic Imaging (DMI) Potential imaging agent to track in vivo distribution and metabolism.Non-invasive, real-time visualization of compound localization and breakdown in tissues. frontiersin.orgescholarship.org

Opportunities for Expanding Analytical Methodologies Beyond Current Applications

While mass spectrometry is the primary analytical platform for deuterated compounds, there are opportunities to expand the use of this compound into other advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy , for instance, can be a powerful tool for studying deuterated compounds. While deuterium itself has a lower resonance frequency and sensitivity compared to hydrogen, the absence of proton signals at the labeled positions can simplify complex NMR spectra, aiding in structural elucidation. nih.gov Furthermore, specialized NMR techniques can be used to study the dynamics of the molecule and its interactions with biological macromolecules.

Raman spectroscopy is another technique where deuterated compounds can offer advantages. The carbon-deuterium (C-D) bond has a distinct vibrational frequency that appears in a region of the Raman spectrum that is often free from interference from other biological molecules. This "silent region" allows for highly specific detection and imaging of the deuterated compound in cells and tissues without the need for fluorescent labels.

The development of hyperspectral imaging techniques that combine spectroscopic methods with microscopy could also open new doors for tracking this compound at a subcellular level, providing insights into its mechanism of action or potential toxicity.

Analytical MethodologyPotential Application of this compoundAdvantages
Nuclear Magnetic Resonance (NMR) Structural elucidation and interaction studies.Simplification of spectra; probing molecular dynamics. nih.gov
Raman Spectroscopy Label-free imaging in biological systems.High chemical specificity due to the unique C-D vibrational frequency.
Hyperspectral Imaging Subcellular localization and tracking.High-resolution spatial and spectral information.
Advanced Mass Spectrometry Imaging Mapping the distribution of the compound and its metabolites in tissue sections.Spatially resolved metabolic information. nih.gov

Addressing Methodological Challenges in Deuterated Compound Synthesis and Application

Despite the immense potential, the synthesis and application of this compound are not without challenges. A primary hurdle in its synthesis is achieving high isotopic enrichment at the desired positions without unintended isotopic scrambling. tum.de The presence of two activating amino groups and a methyl group on the aromatic ring can influence the reactivity and selectivity of deuteration reactions. For instance, in acid-catalyzed H-D exchange, the amino groups can become protonated, altering their directing effects. youtube.com

The stability of the deuterium labels is another critical consideration. While C-D bonds on an aromatic ring are generally stable, those on a methyl group can sometimes be more labile depending on the chemical environment and metabolic processes. nih.gov Ensuring the isotopic integrity of the compound throughout its synthesis, purification, storage, and application is paramount for reliable experimental results.

From an application perspective, the kinetic isotope effect (KIE) is a significant factor. The C-D bond is stronger than the C-H bond, which can lead to slower reaction rates for processes that involve the cleavage of this bond. nih.gov While this can be advantageous in drug development to slow down metabolism, it must be accounted for when using the deuterated compound as a tracer or internal standard, as its metabolic rate may differ from the non-deuterated analogue. musechem.com

Finally, the cost and availability of deuterated starting materials and reagents remain a practical challenge for the large-scale synthesis of complex deuterated molecules. tum.de Overcoming these hurdles will require further innovation in synthetic methodologies and a deeper understanding of the fundamental chemistry of deuterated compounds.

ChallengeDescriptionPotential Mitigation Strategies
Isotopic Scrambling Unintended incorporation of deuterium at non-target positions.Optimization of reaction conditions; use of site-selective catalysts; synthesis from pre-labeled precursors.
Label Stability Loss of deuterium from the molecule during synthesis or application.Careful selection of deuteration sites; analysis of label stability under relevant conditions.
Kinetic Isotope Effect (KIE) Altered reaction or metabolic rates due to the stronger C-D bond.Careful validation when used as a surrogate for the non-labeled compound; leveraging the KIE for specific applications like improving metabolic stability. nih.govmusechem.com
Cost and Availability High cost of deuterated reagents and starting materials.Development of more efficient and scalable synthetic routes; use of catalytic methods that require smaller amounts of deuterium sources. tum.de

Q & A

Q. How can advanced imaging techniques elucidate the compound’s distribution in tissue sections?

  • Methodological Answer : Use matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry to map spatial distribution in frozen tissue sections (10 µm thickness). Pair with immunohistochemistry (IHC) for co-localization studies with biomarkers. Quantify signal intensity via OpenMS software and normalize to internal deuterated standards .

Data Presentation and Validation Guidelines

  • Contradictory Data : Replicate experiments under standardized conditions (e.g., humidity, temperature) and apply Grubbs’ test to exclude outliers. Use Bland-Altman plots to assess inter-lab variability .
  • Tables/Figures : Present dose-response curves with 95% confidence intervals. Include structural formulas, chromatograms, and mass spectra in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.